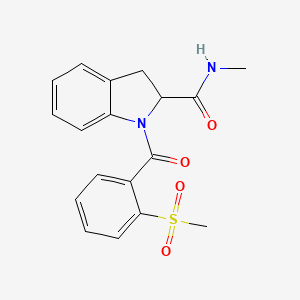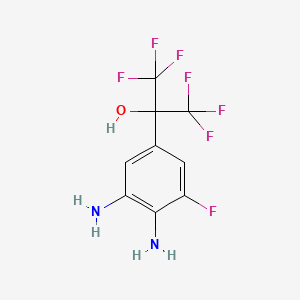
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a useful research compound. Its molecular formula is C9H7F7N2O and its molecular weight is 292.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Crystal Structure
The compound has been utilized in the synthesis of materials with potential applications in fluoro-containing polymers. Its structure, characterized by strong intermolecular hydrogen bonds, facilitates the creation of two-dimensional layers in crystals, which can be foundational in developing new materials (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Enhanced Reactivity in Synthesis
This compound, as part of the hexafluoroisopropanol (HFIP) family, has shown to significantly improve the reactivity of hypervalent iodine reagents used in organic synthesis. Its role goes beyond simply stabilizing radical cations, indicating its potential in altering synthetic reactivity in fluorinated solvents (Ignacio Colomer et al., 2016).
Application in Photochromic Compounds
In the field of photochemistry, fluoroalcohols like this compound have been found to stabilize the merocyanine form of spiropyran and spirooxazine photochromic compounds, similar to the effect of metal ions. This stabilization is crucial for the practical application of these compounds in various technologies (Takayuki Suzuki et al., 1998).
Impact on Antiproliferative Activity
Research into fluorinated Schiff bases derived from 1,2,4-triazoles has shown that these compounds exhibit significant antiproliferative effects on various human cancer cell lines. This highlights the compound's potential in developing new anticancer agents (B. N. P. Kumar, K. Mohana, & L. Mallesha, 2013).
Solvent for Fluorinations
The compound, as part of the HFIP group, has been instrumental in monofluorinating and fluorocyclising organic molecules. It removes the need for transition metals or other activators, simplifying the process and offering effective routes for chemical synthesis (Harsimran K. Minhas et al., 2018).
EPR Spectroscopy and Radical Cations
Its unique solvent properties make it ideal for studying radical cations in electrophilic aromatic substitution, photochemistry, and spin trapping. The compound's high hydrogen bonding donor strength and high ionizing power are particularly beneficial in these applications (L. Eberson et al., 1997).
Synthesis of Fluorinated Ketones
The compound has also been involved in the synthesis of fluorinated ketones, which are essential in various chemical industries. It's been used to establish equilibrating relationships between ketones and their hydrates or α-fluoroalcohols, aiding in the production of these compounds on an industrial scale (Tatsuya Hayasaka et al., 2011).
Development of Antitumor Agents
Research into 2-(4-aminophenyl)benzothiazoles, closely related to this compound, has shown promise in developing potent antitumor agents. Their unique metabolic transformation and ability to induce cytochrome P 450 1A1 suggest their potential as effective anticancer drugs (T. Bradshaw et al., 2002).
特性
IUPAC Name |
2-(3,4-diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O/c10-4-1-3(2-5(17)6(4)18)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVGTGHEHEIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
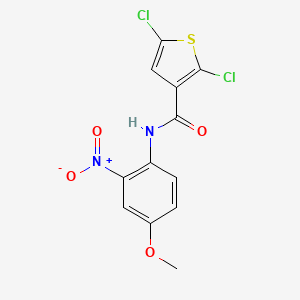
![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
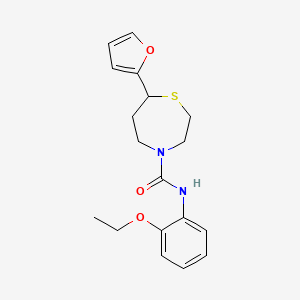
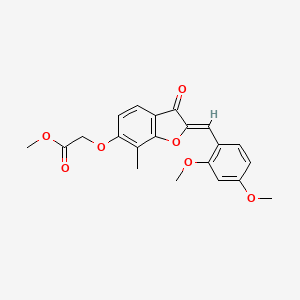
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
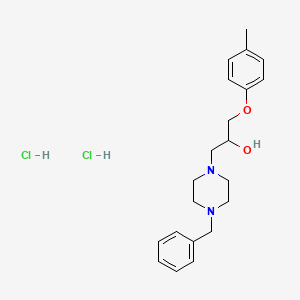
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)
